tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate
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Overview
Description
tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: is a complex organic compound with a molecular formula of C10H12N5O2Br.
Preparation Methods
The synthesis of tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate involves several steps. One common method includes the reaction of 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine
Scientific Research Applications
tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or photonic properties.
Biological Studies: It serves as a probe or reagent in various biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate include:
tert-butyl N-(7-chloroimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl N-(7-fluoroimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: Contains a fluorine atom, which can lead to different reactivity and biological activity.
tert-butyl N-(7-iodoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate: The presence of an iodine atom can significantly alter the compound’s properties
These comparisons highlight the unique properties of the bromine-containing compound, such as its specific reactivity and potential biological activities.
Properties
Molecular Formula |
C15H20BrN5O4 |
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Molecular Weight |
414.25 g/mol |
IUPAC Name |
tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20BrN5O4/c1-14(2,3)24-12(22)20(13(23)25-15(4,5)6)10-11-17-7-9(16)21(11)19-8-18-10/h7-8H,1-6H3 |
InChI Key |
XNTLZPCSTKRPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NN2C1=NC=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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